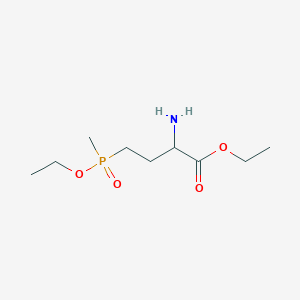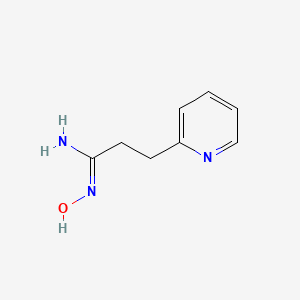
4-(Piperidin-4-YL)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-YL)benzene-1,3-diol is an organic compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-YL)benzene-1,3-diol typically involves a multi-step process. One common method includes the hydrogenation of an intermediate compound, such as tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate, in the presence of a palladium-based catalyst in a polar solvent . This reaction is followed by treatment with an inorganic or organic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-YL)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives.
Aplicaciones Científicas De Investigación
4-(Piperidin-4-YL)benzene-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-YL)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and hydroxyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-4-YL)phenol: Similar structure but with only one hydroxyl group.
4-(Piperidin-4-YL)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions.
4-(Piperidin-4-YL)benzene-1,4-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
4-(Piperidin-4-YL)benzene-1,3-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-piperidin-4-ylbenzene-1,3-diol |
InChI |
InChI=1S/C11H15NO2/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |
Clave InChI |
CHWVVOMYPNFTEX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)






![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
